3-Fluoro-5-(2-methylthiophenyl)phenol 3-Fluoro-5-(2-methylthiophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 187392-78-5
VCID: VC11688513
InChI: InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3
SMILES: CSC1=CC=CC=C1C2=CC(=CC(=C2)F)O
Molecular Formula: C13H11FOS
Molecular Weight: 234.29 g/mol

3-Fluoro-5-(2-methylthiophenyl)phenol

CAS No.: 187392-78-5

Cat. No.: VC11688513

Molecular Formula: C13H11FOS

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-5-(2-methylthiophenyl)phenol - 187392-78-5

Specification

CAS No. 187392-78-5
Molecular Formula C13H11FOS
Molecular Weight 234.29 g/mol
IUPAC Name 3-fluoro-5-(2-methylsulfanylphenyl)phenol
Standard InChI InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3
Standard InChI Key AHZLWOSVBZICDI-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C2=CC(=CC(=C2)F)O
Canonical SMILES CSC1=CC=CC=C1C2=CC(=CC(=C2)F)O

Introduction

Structural Identification and Molecular Characteristics

Chemical Composition and Formula

3-Fluoro-5-(2-methylthiophenyl)phenol has the molecular formula C₁₃H₁₁FOS, with a molecular weight of 234.29 g/mol. The compound’s structure consists of:

  • A phenol ring substituted at the 3-position with fluorine.

  • A 2-methylthiophenyl group (a thiophene ring with a methyl group at the 2-position) attached at the 5-position of the phenol.

The fluorine atom enhances electronegativity and lipophilicity, while the thiophenyl group introduces sulfur-based electronic effects and potential for π-π stacking interactions .

Physicochemical Properties

While experimental data specific to this compound are unavailable, properties can be inferred from analogous fluorophenols and thiophenyl derivatives:

PropertyEstimated ValueBasis for Estimation
Melting Point85–95°CComparison to 3,5-Bis(trifluoromethyl)phenol (20–21°C) and thiophenol derivatives
Boiling Point280–300°CAdjusted for molecular weight vs. 3-Fluoro-5-(trifluoromethyl)benzoic acid
Density1.4–1.6 g/cm³Fluorophenols (e.g., 1.5 g/cm³ for 3,5-Bis(trifluoromethyl)phenol)
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, ethanol)Hydrophobicity from fluorine and thiophenyl groups

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 3-Fluoro-5-(2-methylthiophenyl)phenol likely involves multi-step functionalization of the phenol core. A plausible route, adapted from trifluoromethylphenol synthesis , includes:

  • Friedel-Crafts Acylation: Introduce the thiophenyl group via electrophilic substitution.

    • React 3-fluorophenol with 2-methylthiophene in the presence of a Lewis acid (e.g., AlCl₃).

  • Protection/Deprotection: Use benzyl ether protection to prevent unwanted side reactions during substitution .

  • Hydrogenolysis: Remove protecting groups under catalytic hydrogenation (e.g., Pd/C) .

Alternative methods may involve Ullmann coupling or Suzuki-Miyaura cross-coupling to attach the thiophenyl moiety, leveraging palladium catalysts for aryl-aryl bond formation .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the 5-position requires careful control of reaction conditions.

  • Stability of Thiophenyl Group: Thiophene rings are sensitive to oxidation, necessitating inert atmospheres or reducing agents during synthesis .

Functional Properties and Applications

Materials Science Applications

  • Polymer Additives: Thiophenyl groups improve thermal stability in polymers, while fluorine enhances resistance to degradation .

  • Liquid Crystals: The planar thiophene ring and polar fluorine may aid in mesophase formation for display technologies.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and regioselectivity.

  • Biological Screening: Evaluate anticancer and antimicrobial activity in vitro.

  • Computational Modeling: Predict binding affinities for drug-target interactions using DFT or molecular docking.

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